4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), also known as Furaneol®, is a natural aroma compound recognized for its sweet, caramel-like odor. [] It is a key flavor component found in various fruits like strawberries, pineapples, and mangoes. [, , , ] It significantly contributes to the sensory qualities of numerous fruits and is highly valued in the food industry. [] While naturally occurring, HDMF is also formed through the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during cooking. [, , , , , , , ]
This compound can be naturally found in various fruits and is synthesized through enzymatic processes in plants. It belongs to the class of compounds known as furanones, which are characterized by their five-membered aromatic ring structure containing oxygen. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-butyroxy-2,5-dimethyl-3(2H)-furanone, and it has the CAS number 114099-96-6 .
The synthesis of 4-butyroxy-2,5-dimethyl-3(2H)-furanone can be achieved through several methods:
The specific conditions for synthesis can vary widely based on the method used but often include controlled temperature and pH levels to optimize yield and minimize degradation.
The molecular formula for 4-butyroxy-2,5-dimethyl-3(2H)-furanone is CHO. Its structure features:
This configuration contributes to its unique sensory properties and stability under various conditions.
The compound has been characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its structural integrity and purity .
The compound participates in several chemical reactions:
These reactions are typically influenced by factors such as temperature, pH, and the presence of catalysts.
The mechanism by which 4-butyroxy-2,5-dimethyl-3(2H)-furanone exerts its effects primarily relates to its role as an aroma compound:
Studies have shown that variations in concentration can significantly affect sensory perception, making it a valuable component in flavor formulation .
These properties make it suitable for use in various formulations within food technology and perfumery.
4-Butyroxy-2,5-dimethyl-3(2H)-furanone is systematically defined by its molecular structure and associated identifiers. Its chemical identity encompasses several naming conventions and standardized descriptors essential for unambiguous scientific communication [6].
Table 1: Nomenclature and Identifiers of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone
Nomenclature Type | Designation |
---|---|
IUPAC Name | (2,5-Dimethyl-4-oxofuran-3-yl) butanoate |
Systematic Name | 4-Butyroxy-2,5-dimethyl-3(2H)furanone |
Common Synonyms | Fraision butyrate; 4-Butyroxy-2,5-dimethyl-3(2H)furanone |
CAS Registry Number | 114099-96-6 |
Molecular Formula | C₁₀H₁₄O₄ |
Molecular Weight | 198.22 g/mol |
The compound’s molecular formula (C₁₀H₁₄O₄) reflects the esterification of the parent furanone (C₆H₈O₃) with a butyryl group (C₄H₆O), resulting in the introduction of a four-carbon aliphatic chain [6]. This structural modification significantly alters its polarity and volatility compared to the hydrophilic hydroxylated analogue. While not as ubiquitously documented as Furaneol®, its occurrence has been noted in analytical studies of fruit extracts and fermentation systems, suggesting both natural occurrence and synthetic accessibility [6] [9].
The core structure of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone consists of a furanone ring—a five-membered lactone system featuring an oxygen heteroatom. Key structural features include:
Table 2: Key Physicochemical Properties
Property | Value/Description |
---|---|
Physical State (25°C) | Colorless to light yellow transparent liquid |
Density | 1.12 g/cm³ |
Boiling Point | 286.8°C at 760 mmHg |
Characteristic SMILES | CCCCC(=O)OC₁=C(OC(C₁=O)C)C |
InChI Key | JOLGAERKCZYHLF-UHFFFAOYSA-N |
Isomerism in this compound is constrained. Positional isomerism is theoretically possible if esterification occurred at alternative oxygen sites, but the C4-hydroxyl group is the predominant reactive site in the parent furanone. Ring-chain tautomerism or geometric isomerism is not supported by the planar furanone system and absence of double-bond stereochemistry. Consequently, 4-Butyroxy-2,5-dimethyl-3(2H)-furanone exhibits no documented stereoisomers or significant structural isomers relevant to flavor science [6].
The discovery of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone emerged indirectly from investigations into the biosynthesis and flavor chemistry of its parent compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®). Furaneol® was first isolated from pineapple in 1965 and later identified as a key aroma contributor in strawberries, tomatoes, and thermally processed foods [1] [2] [4]. Research into structurally modified furanones accelerated as flavor chemists sought derivatives with enhanced stability, volatility, or novel sensory profiles.
Early studies focused on acetyl and other short-chain acyl esters of Furaneol® to modulate its release or alter its sensory attributes. The butyrate ester represented a logical extension, leveraging longer-chain fatty acids to impart richer, more buttery characteristics. Initial identifications of 4-Butyroxy-2,5-dimethyl-3(2H)-furanone likely occurred during:
Significant milestones include:
This compound thus bridges natural flavor chemistry and intentional flavor design, embodying efforts to expand the palette of sensory-active molecules from foundational furanone structures.
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